molecular formula C19H16N2O3 B12911799 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid CAS No. 6308-53-8

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid

Cat. No.: B12911799
CAS No.: 6308-53-8
M. Wt: 320.3 g/mol
InChI Key: XRNFCQYNTUWLRV-UHFFFAOYSA-N
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Description

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid is an organic compound with the molecular formula C19H16N2O3 It is a derivative of phenylalanine and quinoline, combining the structural features of both

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid typically involves the reaction of L-phenylalanine with quinoline-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl and quinoline rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3-Phenyl-2-(quinoline-2-hydroxyamino)propanoic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline core but lacks the phenylalanine moiety.

    Phenylalanine derivatives: Similar in structure but with different substituents on the phenylalanine backbone.

Uniqueness

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid is unique due to its combination of the quinoline and phenylalanine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

6308-53-8

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-phenyl-2-(quinoline-2-carbonylamino)propanoic acid

InChI

InChI=1S/C19H16N2O3/c22-18(16-11-10-14-8-4-5-9-15(14)20-16)21-17(19(23)24)12-13-6-2-1-3-7-13/h1-11,17H,12H2,(H,21,22)(H,23,24)

InChI Key

XRNFCQYNTUWLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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